molecular formula C20H17F2NO3 B2722736 Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate CAS No. 923106-21-2

Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate

Cat. No. B2722736
CAS RN: 923106-21-2
M. Wt: 357.357
InChI Key: OVHKSUOTLBQGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate is a chemical compound with the molecular formula C20H19F2NO3 .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C20H19F2NO3. The average mass is 357.351 Da and the monoisotopic mass is 357.117645 Da .

Scientific Research Applications

Synthesis and Material Development

Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate, due to its complex structure, is of significant interest in organic synthesis and material science. Gao et al. (2011) developed a novel synthesis method for methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction. This method involves the Friedländer condensation reaction, highlighting the compound's utility in synthesizing novel organic materials with potential applications in pharmaceuticals and materials science Gao et al., 2011.

Antimicrobial and Antitubercular Activities

Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate and its derivatives have been studied for their antimicrobial properties. Venugopala et al. (2020) synthesized a series of pyrrolo[1,2-a]quinoline derivatives and evaluated them for anti-tubercular activities. These compounds showed promising anti-TB activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, underscoring the potential of quinoline derivatives in combating bacterial infections Venugopala et al., 2020.

Catalysis and Chemical Transformations

The compound's unique structure makes it suitable for use in catalysis and chemical transformations. Kim et al. (2002) described the synthesis of ethyl 3-quinolinecarboxylates from the Baylis–Hillman acetates via oxidative cyclization. This process highlights the role of quinoline derivatives in facilitating chemical transformations, potentially useful in the synthesis of complex organic molecules Kim et al., 2002.

Optical and Electronic Applications

The structural features of Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate also make it a candidate for optical and electronic applications. Elkanzi et al. (2020) synthesized a novel compound with potential for use in organic photodiodes. The study focused on the molecular, structural, and morphological characterizations, demonstrating the compound's utility in the fabrication of devices for photovoltaic applications Elkanzi et al., 2020.

properties

IUPAC Name

ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO3/c1-3-25-20(24)17-10-23-18-5-4-12(2)6-16(18)19(17)26-11-13-7-14(21)9-15(22)8-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHKSUOTLBQGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1OCC3=CC(=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.